molecular formula C11H13NO B13146703 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

Cat. No.: B13146703
M. Wt: 175.23 g/mol
InChI Key: IVDHUBHPOYKXOS-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO. It is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, along with an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile typically involves the reaction of 2-methoxy-4,6-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the acetonitrile group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-methoxy-4,6-dimethylphenyl)acetic acid.

    Reduction: Formation of 2-(2-methoxy-4,6-dimethylphenyl)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and resulting in physiological changes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2-methoxy-4,6-dimethylphenyl)acetonitrile

InChI

InChI=1S/C11H13NO/c1-8-6-9(2)10(4-5-12)11(7-8)13-3/h6-7H,4H2,1-3H3

InChI Key

IVDHUBHPOYKXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CC#N)C

Origin of Product

United States

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